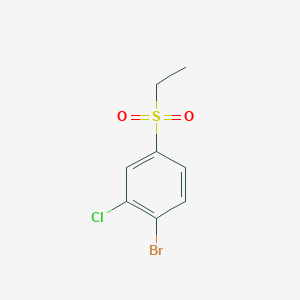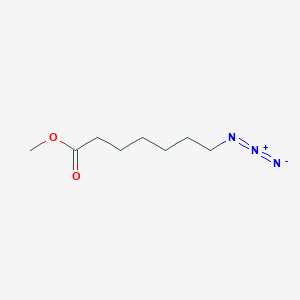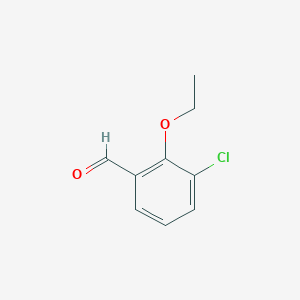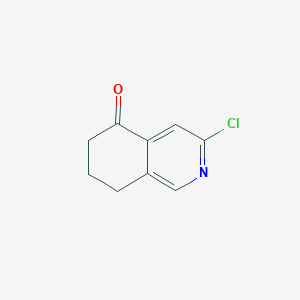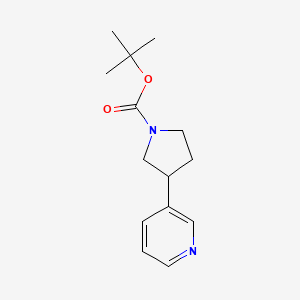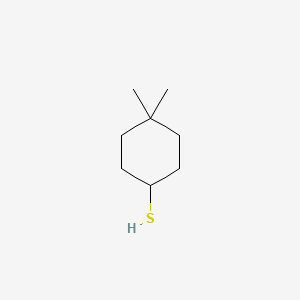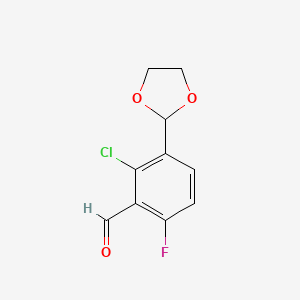
2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲醛
描述
“2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is a chemical compound that has been used in various chemical reactions . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehydes with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is C12H10ClNO2 . The molecular weight of this compound is 235.67 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-chloro-3-(1,3-dioxolan-2-yl)-quinolines . Furthermore, it has been used in the preparation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .科学研究应用
合成和抗氧化活性
2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲醛是一种在合成各种有机分子中引起兴趣的化合物。一项相关研究重点关注噻唑烷-4-酮衍生物的合成和抗氧化活性,证明了氟苯甲醛在制备具有有希望的抗氧化活性的化合物中的用途。这突出了 2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲醛在合成具有有益生物学特性的分子的潜力 (El Nezhawy 等,2009)。
除草剂的关键中间体
另一个应用涉及合成 2-氯-5-(4-氯-1-甲基-5-三氟甲基-1H-吡唑-3-基)-4-氟苯甲醛,这是除草剂生产中的关键中间体。这展示了氟代苯甲醛(包括 2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲醛)在农用化学合成中的作用,表明其在新除草剂化合物开发中的重要性 (Yu,2002)。
废水处理
研究还探讨了含有 2-氯-6-氟苯甲醛等化合物的制造废水的处理,其与 2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲醛具有结构相似性。使用 XDA-1 大孔树脂吸附芳香氟化合物证明了一种环境应用,即从废水中去除有害物质,展示了与 2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲醛相关的化学品管理的更广泛影响 (Xiaohong 等,2009)。
导电聚合物研究
与导电聚合物研究相关的氟化分子的合成指出了另一个应用领域。衍生自涉及氟苯甲醛的工艺的化合物已被用于制造部分氟化的聚苯乙烯亚乙烯,表明 2-氯-3-(1,3-二氧戊环-2-基)-6-氟苯甲醛在开发用于电子和光子应用的新材料中的潜力 (Krebs 和 Jensen,2003)。
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with transition metal catalysts in these reactions.
Mode of Action
It’s plausible that it may participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In this process, the compound could interact with a transition metal catalyst, facilitating the formation of new carbon–carbon bonds.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways involving the synthesis of complex organic molecules.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the synthesis of complex organic molecules.
属性
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDICROKQTMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)


